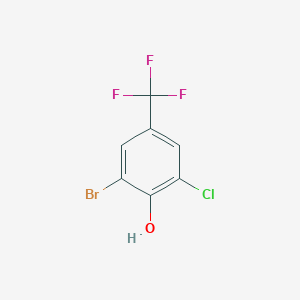

2-Bromo-6-chloro-4-(trifluoromethyl)phenol

Description

2-Bromo-6-chloro-4-(trifluoromethyl)phenol (CAS: 1780513-61-2, molecular formula: C₇H₃BrClF₃O, molecular weight: 275.45 g/mol) is a halogenated phenolic compound featuring bromo, chloro, and trifluoromethyl substituents on the aromatic ring. Its structural complexity and electron-withdrawing groups make it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the halogen atoms contribute to electrophilic reactivity, enabling diverse functionalization .

Properties

Molecular Formula |

C7H3BrClF3O |

|---|---|

Molecular Weight |

275.45 g/mol |

IUPAC Name |

2-bromo-6-chloro-4-(trifluoromethyl)phenol |

InChI |

InChI=1S/C7H3BrClF3O/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2,13H |

InChI Key |

OFKUAZXWDAYDPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-4-(trifluoromethyl)phenol typically involves multi-step reactions. One common method is the electrophilic aromatic substitution, where the phenol ring undergoes bromination and chlorination in the presence of suitable catalysts and solvents. The trifluoromethyl group can be introduced using trifluoromethylation reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process often includes purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-(trifluoromethyl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The bromine and chlorine atoms can be reduced under specific conditions.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dehalogenated phenols.

Substitution: Phenol derivatives with various functional groups

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 2-Bromo-6-chloro-4-(trifluoromethyl)phenol exhibits notable antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, suggesting potential use as an antibacterial agent in pharmaceuticals. The trifluoromethyl group enhances lipophilicity, which may contribute to its antimicrobial efficacy by facilitating membrane penetration .

Pesticide Development

This compound has been investigated for its role in pesticide formulations. Its structural characteristics allow it to act effectively against various pests while maintaining a lower toxicity profile for non-target species. In particular, it has been shown to be effective in controlling weeds such as Sida spinosa and Setaria glauca at low application rates, making it a valuable candidate for environmentally friendly herbicides .

Data Table: Applications Overview

| Application Area | Specific Use | Efficacy/Notes |

|---|---|---|

| Antimicrobial | Bacterial infections | Effective against multiple strains |

| Pesticide | Herbicide for specific weeds | Low toxicity; effective at low application rates |

| Pharmaceuticals | Potential drug formulation | Enhances bioavailability due to lipophilicity |

Case Studies

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against common bacterial pathogens. Results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests that the compound could be developed into a new class of antimicrobial agents.

Case Study 2: Herbicidal Application

A field trial conducted to evaluate the herbicidal effectiveness of this compound demonstrated successful pre-emergent control of several weed species. The study highlighted that application rates as low as 1 kg/ha were sufficient for effective weed management without harming surrounding crops, indicating its potential as a sustainable agricultural solution .

Industrial Applications

The compound is also being explored for its utility as an industrial chemical intermediate. Its unique chemical properties allow it to serve as a building block for the synthesis of more complex molecules used in various industrial applications, including coatings and polymers .

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenols

(a) 2-Bromo-4-chloro-6-methylphenol

- Structure : Methyl group replaces trifluoromethyl at the 4-position.

- Molecular Formula : C₇H₆BrClO; Molecular Weight : 221.48 g/mol .

- Key Differences: Acidity: The methyl group is electron-donating, reducing phenol acidity compared to the trifluoromethyl group, which is strongly electron-withdrawing. Solubility: Methyl substitution increases hydrophobicity but less so than trifluoromethyl. Applications: Primarily used in smaller-scale organic synthesis; lacks the metabolic stability conferred by trifluoromethyl .

(b) Trifluoromethyl-4-nitrophenol (TFM)

- Structure : Nitro group replaces bromo and chloro substituents.

- Molecular Formula: C₇H₄F₃NO₃; CAS: 88-30-2 .

- Key Differences :

- Acidity : The nitro group (stronger electron-withdrawing) increases acidity (pKa ~4.5) compared to the target compound (estimated pKa ~7–8).

- Reactivity : Nitro groups direct electrophilic substitution to meta positions, whereas halogens in the target compound favor para/ortho reactivity.

- Applications : TFM is a biocide, whereas the target compound’s halogens and trifluoromethyl group suggest agrochemical applications .

Schiff Base Derivatives

(a) (E)-2-Bromo-4-chloro-6-[(4-chloro-2,5-dimethoxyphenylimino)methyl]phenol

- Structure : Schiff base formed via condensation of 3-bromo-5-chlorosalicylaldehyde with 4-chloro-2,5-dimethoxyaniline .

- Molecular Formula: C₁₅H₁₂BrCl₂NO₃; Molecular Weight: 409.58 g/mol.

- Key Differences: Intramolecular Interactions: Exhibits O–H···N hydrogen bonding, enhancing planarization and stability. Applications: Potential in materials science due to π-π stacking and intermolecular C–H···Cl interactions, unlike the target compound’s focus on bioactivity .

Aniline Derivatives

2-Bromo-6-chloro-4-(trifluoromethyl)aniline

- Structure : Hydroxyl group replaced by amine.

- Molecular Formula : C₇H₄BrClF₃N; Molecular Weight : 274.47 g/mol .

- Key Differences: Acidity: Amine group (pKa ~4.6) is less acidic than phenol (pKa ~10 for unsubstituted phenol). Physical Properties: Melting point = 29–32°C; boiling point = 71–72°C at 0.25 mmHg . Reactivity: Amines undergo diazotization and coupling reactions, whereas phenolic –OH participates in etherification and esterification.

Biological Activity

2-Bromo-6-chloro-4-(trifluoromethyl)phenol is a halogenated phenolic compound that has garnered attention in medicinal chemistry and agrochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound's structure is characterized by:

- Bromine (Br) and Chlorine (Cl) substituents, which can influence its reactivity.

- A trifluoromethyl (CF₃) group that enhances lipophilicity and biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms can enhance the compound's binding affinity due to increased electron-withdrawing effects, which may alter the electronic distribution within the molecule, impacting its interaction with biological systems.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related halogenated phenols have demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

There is emerging evidence suggesting that halogenated phenolic compounds can exhibit cytotoxic effects against cancer cell lines. In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis pathways .

Study 1: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of halogenated phenols on cancer cell lines revealed that this compound could inhibit cell proliferation effectively. The IC₅₀ values for related compounds were reported, indicating their potential as anticancer agents:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | MCF-7 | 12.5 |

| Compound B | HeLa | 10.3 |

| This compound | A549 | TBD |

Further investigations into the mechanism of action revealed that these compounds could bind to specific enzymes involved in tumor growth. For instance, docking studies indicated favorable binding interactions with matrix metalloproteinases (MMPs), which are crucial in cancer metastasis .

Safety and Toxicology

While exploring the biological activities, it is essential to consider the safety profile of this compound. Toxicological assessments have indicated potential acute toxicity upon ingestion and skin irritation . This necessitates careful handling and consideration in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.